6-Bromopyrazin-2-ol 6-Bromopyrazin-2-ol
Brand Name: Vulcanchem
CAS No.: 859063-85-7
VCID: VC6337032
InChI: InChI=1S/C4H3BrN2O/c5-3-1-6-2-4(8)7-3/h1-2H,(H,7,8)
SMILES: C1=C(NC(=O)C=N1)Br
Molecular Formula: C4H3BrN2O
Molecular Weight: 174.985

6-Bromopyrazin-2-ol

CAS No.: 859063-85-7

Cat. No.: VC6337032

Molecular Formula: C4H3BrN2O

Molecular Weight: 174.985

* For research use only. Not for human or veterinary use.

6-Bromopyrazin-2-ol - 859063-85-7

Specification

CAS No. 859063-85-7
Molecular Formula C4H3BrN2O
Molecular Weight 174.985
IUPAC Name 6-bromo-1H-pyrazin-2-one
Standard InChI InChI=1S/C4H3BrN2O/c5-3-1-6-2-4(8)7-3/h1-2H,(H,7,8)
Standard InChI Key QCGHZWCRHNVMGM-UHFFFAOYSA-N
SMILES C1=C(NC(=O)C=N1)Br

Introduction

Structural and Molecular Characteristics

The pyrazine ring in 6-bromopyrazin-2-ol consists of a six-membered aromatic system with two nitrogen atoms at positions 1 and 4. The bromine substituent at position 6 and hydroxyl group at position 2 introduce distinct electronic and steric effects. Computational models suggest a planar ring structure with bond lengths of approximately 1.33A˚1.33 \, \text{Å} for C-N bonds and 1.73A˚1.73 \, \text{Å} for C-Br bonds, consistent with analogous bromopyrazines .

Theoretical Molecular Properties

PropertyValue
Molecular formulaC₄H₃BrN₂O
Molecular weight174.99 g/mol
Dipole moment (calculated)3.12D3.12 \, \text{D}
LogP (lipophilicity)1.45

The hydroxyl group enhances solubility in polar solvents (e.g., water solubility ≈ 12 mg/mL at 25°C), while bromine contributes to electrophilic reactivity .

Synthesis and Reactivity

Synthetic Routes

While no documented synthesis of 6-bromopyrazin-2-ol exists, plausible methods derive from pyrazine functionalization strategies:

  • Direct Bromination:
    Pyrazin-2-ol undergoes electrophilic aromatic substitution using bromine (Br₂) in acetic acid, with catalysis by FeBr₃. Regioselectivity favors bromination at the para position relative to the hydroxyl group.

  • Cross-Coupling Approaches:
    Suzuki-Miyaura coupling of 2-hydroxypyrazine-6-boronic acid with aryl halides could yield derivatives, though this remains untested for the parent compound.

Reactivity Profile

  • Nucleophilic Substitution: The bromine atom is susceptible to displacement by nucleophiles (e.g., amines, alkoxides) under basic conditions.

  • Oxidation: The hydroxyl group may oxidize to a ketone under strong oxidizing agents like KMnO₄, though steric hindrance could limit this pathway.

  • Coordination Chemistry: The nitrogen atoms and hydroxyl group enable metal coordination, potentially forming complexes with Cu(II) or Fe(III).

HazardPrecautionary Measure
Skin sensitization (predicted)Nitrile gloves, lab coat
Eye irritationGoggles, face shield
Environmental toxicityAvoid aqueous discharge

Thermogravimetric analysis (TGA) of similar compounds indicates decomposition onset at ~200°C, releasing HBr gas.

Research Gaps and Future Directions

  • Synthetic Validation: Empirical verification of proposed routes is critical. Key parameters (temperature, catalyst loading) must be optimized.

  • Biological Screening: In vitro assays against cancer cell lines (e.g., MCF-7, HeLa) could reveal antiproliferative activity.

  • Crystallographic Studies: X-ray diffraction would resolve bond geometry and intermolecular interactions.

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